2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline is an organic compound notable for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure commonly found in various pharmaceutical agents. The compound is characterized by the presence of two chlorine atoms, a methoxy group, and an isopropoxy substituent, contributing to its unique chemical behavior and biological activity.
2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline belongs to the class of quinazolines, which are recognized for their diverse biological activities. It is classified under several categories based on its structure and functional groups, including halogenated compounds due to the presence of chlorine atoms and ether compounds because of the methoxy and isopropoxy groups.
The synthesis of 2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline typically involves multi-step organic reactions. The synthesis can start from commercially available quinazoline derivatives or through the chlorination of related compounds followed by methoxylation and etherification processes.
The molecular formula of 2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline is . The structural representation reveals a quinazoline ring substituted with two chlorine atoms at positions 2 and 4, a methoxy group at position 6, and an isopropoxy group at position 7.
The compound can participate in various chemical reactions typical for quinazolines. Notably:
Each reaction condition must be optimized based on factors such as temperature, solvent choice, and reaction time to achieve desired yields and purity levels.
The mechanism of action for 2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline involves its interaction with biological targets within cells. Quinazolines are known to inhibit specific enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds within this class may exhibit anti-cancer properties by interfering with kinase activities or other cellular processes critical for tumor growth and survival .
2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline has potential applications in:
Quinazoline derivatives have evolved from natural product alkaloids to cornerstone scaffolds in modern drug design. Over 200 naturally occurring quinazoline-containing alkaloids were identified in the mid-20th century, primarily from plant sources like Evodia rutaecarpa and Adhatoda vasica [1] [8]. The therapeutic potential of this bicyclic heterocyclic system became evident with the FDA approval of the first generation of quinazoline-based kinase inhibitors in the early 2000s. Gefitinib (2003) and erlotinib (2004) revolutionized non-small cell lung cancer treatment by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain [10]. Subsequent approvals of lapatinib (2012), afatinib (2013), and vandetanib (2011) expanded the clinical applications to breast cancer, pancreatic cancer, and medullary thyroid cancer, cementing the quinazoline scaffold as a privileged structure in oncology [10]. This evolution reflects a transition from serendipitous discovery to rational drug design, where strategic substitutions on the quinazoline core enable precise targeting of diverse biological pathways.
The 2,4,6,7-tetrasubstituted quinazoline framework represents a pharmacologically optimized configuration that balances synthetic accessibility with target binding versatility. Key structural features include:
Table 1: Physicochemical Properties of 2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline
Property | Value | Method/Reference |
---|---|---|
CAS Number | 861210-29-9 | [2] |
Molecular Formula | C₁₂H₁₂Cl₂N₂O₂ | [5] |
Molecular Weight | 287.15 g/mol | [5] |
Melting Point | 152-154°C | Experimental [5] |
Solubility (Organic) | Soluble in DCM, DMF, THF | [9] |
HPLC Purity | >97% | [5] |
Strategic halogenation and alkoxy modifications profoundly influence the biological activity of quinazoline derivatives:
Table 2: Impact of Quinazoline Substituents on Biological Activity
Position | Substituent | Biological Consequence | Reference |
---|---|---|---|
C2 | Chlorine | Electrophilic site for nucleophilic displacement | [1] [5] |
C4 | Chlorine | Enhanced EGFR/VEGFR inhibition (IC₅₀ 12-85 nM) | [10] |
C6 | Methoxy | Improved metabolic stability (t₁/₂ increase 2.3-fold) | [6] |
C7 | Isopropoxy | Selectivity for solid tumors over normal cells (SI > 8.2) | [3] [8] |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4